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Compound of Interest

Compound Name: SMD-3040 intermediate-1

Cat. No.: B12385674 Get Quote

Application Notes and Protocols for In Vivo
Studies of SMD-3040
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SMD-3040, a

potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader. The

protocols detailed below are based on preclinical studies demonstrating its anti-tumor activity in

SMARCA4-deficient cancer models.

Introduction
SMD-3040 is a heterobifunctional molecule designed to induce the degradation of the

SMARCA2 (also known as BRM) protein, a key component of the SWI/SNF chromatin

remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 (also known

as BRG1) gene, the paralog SMARCA2 becomes essential for cell survival. This creates a

synthetic lethal dependency that can be exploited therapeutically. SMD-3040 hijacks the cell's

ubiquitin-proteasome system to selectively target SMARCA2 for degradation, leading to cell

growth inhibition and tumor regression in SMARCA4-deficient cancers.[1][2][3]

Mechanism of Action
SMD-3040 is comprised of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin

ligase, a linker, and a ligand that binds to the bromodomain of SMARCA2. This ternary complex
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formation facilitates the polyubiquitination of SMARCA2 by the E3 ligase, marking it for

degradation by the proteasome. The degradation of SMARCA2 in SMARCA4-deficient cells

leads to enhancer reprogramming and modulation of the YAP signaling pathway, ultimately

resulting in anti-tumor effects.

Below is a diagram illustrating the proposed signaling pathway for SMD-3040's mechanism of

action.

SMD-3040 Action

Cellular Machinery Downstream Effects in SMARCA4-deficient Cancer Cells

SMD-3040

Ternary Complex

VHL E3 Ligase

SMARCA2

Polyubiquitination

Ub

Ubiquitin

Proteasome
SMARCA2 Degradation

Enhancer Reprogramming

Tumor Growth Inhibition

YAP Signaling Modulation

Proteasome

Click to download full resolution via product page

Caption: Mechanism of action of SMD-3040 leading to tumor growth inhibition.

Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of SMD-3040 in various

SMARCA4-deficient cancer cell lines and xenograft models.
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Table 1: In Vitro Degradation and Proliferation Inhibition

Cell Line
Cancer
Type

SMARCA4
Status

DC50 (nM) Dmax (%) GI50 (nM)

K-Mel-5 Melanoma Deficient 20 >90 8.8

SK-Mel-28 Melanoma Deficient 35 >90 119

H838 Lung Cancer Deficient Not Reported >90 Not Reported

A549 Lung Cancer Wild-Type >1000 <10 >1000

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. GI50:

Concentration for 50% growth inhibition.

Table 2: In Vivo Anti-Tumor Efficacy in Xenograft Models

Xenograft
Model

Cancer
Type

Dose
(mg/kg)

Administrat
ion Route

Dosing
Schedule

Outcome

K-Mel-5 Melanoma 25 Intravenous
Twice weekly

for 2 weeks

Significant

tumor growth

inhibition

SK-Mel-28 Melanoma 50 Intravenous
Twice weekly

for 2 weeks

Significant

tumor growth

inhibition

H838 Lung Cancer Not Reported Not Reported Not Reported

Strong tumor

growth

inhibition

Experimental Protocols
Protocol 1: Synthesis of SMD-3040 from Intermediate-1
(Intermediate 38)
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This protocol describes the final coupling step in the synthesis of SMD-3040. For the synthesis

of earlier intermediates, please refer to the supplementary information of Yang L, et al. J Med

Chem. 2023.

Materials:

Intermediate 38 (SMARCA2/4 ligand with linker)

VHL Ligand-acid

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

DMF (Dimethylformamide)

HPLC grade water and acetonitrile

Trifluoroacetic acid (TFA)

Procedure:

Dissolve Intermediate 38 (1.0 eq) and VHL Ligand-acid (1.2 eq) in DMF.

Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.

Stir the reaction at room temperature for 2 hours.

Monitor the reaction progress by LC-MS.

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced

pressure.

Purify the crude product by preparative HPLC using a C18 column with a water/acetonitrile

gradient containing 0.1% TFA to yield SMD-3040.
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Lyophilize the pure fractions to obtain SMD-3040 as a white solid.

Confirm the identity and purity of the final compound by ¹H NMR, ¹³C NMR, and HRMS.

The workflow for the synthesis is depicted below.
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Caption: Final synthesis step of SMD-3040.

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a
Melanoma Xenograft Model
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This protocol outlines the procedure for evaluating the in vivo efficacy of SMD-3040 in a

subcutaneous melanoma xenograft model using SMARCA4-deficient cell lines.

Materials and Animals:

SMARCA4-deficient human melanoma cells (e.g., K-Mel-5 or SK-Mel-28)

Female athymic nude mice (6-8 weeks old)

Matrigel

Sterile PBS (Phosphate-Buffered Saline)

SMD-3040

Vehicle solution (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)

Calipers

Animal balance

Procedure:

Cell Culture and Implantation:

Culture melanoma cells to ~80% confluency.

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final

concentration of 5 x 10⁷ cells/mL.

Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of

each mouse.

Tumor Growth and Randomization:

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor

volume (mm³) = (length x width²)/2.
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When tumors reach an average volume of 100-150 mm³, randomize the mice into

treatment and vehicle control groups (n=8-10 mice per group).

Drug Formulation and Administration:

Prepare a stock solution of SMD-3040 in DMSO.

On the day of injection, prepare the final formulation by diluting the stock solution in the

vehicle to the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 100 µL

injection volume for a 10g mouse).

Administer SMD-3040 (25 or 50 mg/kg) or vehicle via intravenous injection.

Treatment and Monitoring:

Dose the animals twice weekly for two consecutive weeks.

Monitor tumor volume and body weight every 2-3 days.

Observe the animals for any signs of toxicity.

Endpoint and Analysis:

The study endpoint is typically reached when tumors in the control group reach a

predetermined size (e.g., 1500-2000 mm³) or after a specific duration.

Euthanize the mice and excise the tumors.

Weigh the tumors and perform further analysis as required (e.g., Western blot for

SMARCA2 levels, immunohistochemistry).

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the

vehicle group.

The experimental workflow for the in vivo study is outlined below.
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Subcutaneous injection of melanoma cells

Monitor tumor growth to 100-150 mm³

Randomize mice into groups

IV injection of SMD-3040 or Vehicle (Twice weekly for 2 weeks)

Measure tumor volume and body weight

Euthanasia and tumor excision

Tumor weight, Western blot, IHC
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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